AZ82

Vue d'ensemble

Description

KIFC1 est un membre de la famille des protéines de la kinésine-14, qui jouent un rôle crucial dans l'assemblage des fuseaux bipolaires dans les cellules cancéreuses contenant des centrosomes surnuméraires . AZ82 se lie au complexe KIFC1/microtubule et inhibe son activité stimulée par les microtubules d'une manière ATP-compétitive et non compétitive pour les microtubules . Ce composé a montré un potentiel dans l'induction de la formation de fuseaux multipolaires dans les lignées cellulaires cancéreuses avec un nombre élevé de chromosomes supplémentaires .

Méthodes De Préparation

La synthèse de l'AZ82 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. La voie de synthèse générale comprend les étapes suivantes :

Préparation de composés intermédiaires : La synthèse commence par la préparation de composés intermédiaires en utilisant des réactifs disponibles dans le commerce. Ces intermédiaires sont caractérisés à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire et la spectrométrie de masse en chromatographie liquide.

Formation de l'this compound : L'étape finale implique le couplage des composés intermédiaires pour former l'this compound. Cette étape est généralement effectuée dans des conditions de réaction spécifiques, y compris une température et un pH contrôlés.

Analyse Des Réactions Chimiques

AZ82 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, qui peuvent impliquer l'ajout d'oxygène ou l'élimination d'atomes d'hydrogène.

Réduction : Les réactions de réduction impliquent l'ajout d'atomes d'hydrogène ou l'élimination d'atomes d'oxygène.

Substitution : this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Recherche sur le cancer : this compound est utilisé pour étudier le rôle de KIFC1 dans la division des cellules cancéreuses et la formation des fuseaux bipolaires.

Études du cycle cellulaire : This compound est utilisé pour étudier les mécanismes de régulation du cycle cellulaire et les effets de l'inhibition de KIFC1 sur la division cellulaire.

Développement de médicaments : This compound sert de composé de tête pour le développement de nouvelles thérapies contre le cancer ciblant KIFC1.

Mécanisme d'action

This compound exerce ses effets en se liant au complexe KIFC1/microtubule et en inhibant son activité stimulée par les microtubules . Cette inhibition se produit d'une manière ATP-compétitive et non compétitive pour les microtubules . Les cibles moléculaires de l'this compound comprennent la protéine KIFC1 et les microtubules impliqués dans la formation du fuseau . En inhibant KIFC1, this compound perturbe l'assemblage des fuseaux bipolaires, conduisant à la formation de fuseaux multipolaires et à l'arrêt subséquent du cycle cellulaire .

Applications De Recherche Scientifique

AZ82 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Cancer Research: this compound is used to study the role of KIFC1 in cancer cell division and the formation of bipolar spindles.

Cell Cycle Studies: This compound is used to investigate the mechanisms of cell cycle regulation and the effects of inhibiting KIFC1 on cell division.

Drug Development: This compound serves as a lead compound for the development of new cancer therapies targeting KIFC1.

Mécanisme D'action

AZ82 exerts its effects by binding to the KIFC1/microtubule complex and inhibiting its microtubule-stimulated activity . This inhibition occurs in an ATP-competitive and microtubule-noncompetitive manner . The molecular targets of this compound include the KIFC1 protein and the microtubules involved in spindle formation . By inhibiting KIFC1, this compound disrupts the assembly of bipolar spindles, leading to the formation of multipolar spindles and subsequent cell cycle arrest .

Comparaison Avec Des Composés Similaires

AZ82 est unique dans son inhibition sélective de KIFC1 par rapport à d'autres protéines motrices de la kinésine . Des composés similaires comprennent :

Verubulin : Un agent perturbateur des microtubules avec de puissantes activités cytotoxiques.

Tirbanibuline : Un inhibiteur sélectif de la kinase Src avec une efficacité dans les modèles précliniques de divers cancers.

Zagotenemab : Un anticorps humanisé contre la protéine tau associée aux microtubules, utilisé pour étudier les troubles neurologiques.

Comparé à ces composés, this compound est distinct par son ciblage spécifique de KIFC1 et sa capacité à induire la formation de fuseaux multipolaires dans les cellules cancéreuses avec des centrosomes surnuméraires .

Activité Biologique

AZ82 is a small molecule inhibitor specifically targeting the kinesin-14 protein KIFC1, which plays a crucial role in centrosome clustering and mitotic spindle formation in cancer cells. This compound has garnered attention due to its potential therapeutic applications in treating cancers characterized by centrosome amplification.

This compound functions primarily by inhibiting the ATPase activity of KIFC1 when bound to microtubules. The binding of this compound disrupts the normal function of KIFC1, which is essential for the organization of centrosomes in cancer cells. This results in centrosome declustering and ultimately leads to mitotic defects, making it a promising candidate for cancer therapy.

- Specificity : this compound exhibits a high degree of specificity for KIFC1, with a reported inhibition constant of 0.043 μM, indicating its potency as an inhibitor .

- Mechanism : The compound inhibits both ATP binding and the release of nucleotides from the KIFC1-microtubule complex, demonstrating its effectiveness in an ATP-competitive manner .

Structural Insights

The structural basis for this compound's inhibitory action has been explored through various studies. Although direct crystal structures of this compound bound to KIFC1 have not been reported, computational modeling suggests that this compound binds near the ATP-binding cleft of KIFC1, similar to other known kinesin inhibitors .

Proposed Binding Site

| Binding Site | Description |

|---|---|

| α4/α6 site | Proposed site where this compound binds, influencing ATPase activity. |

| L5/α2/α3 pocket | Another potential binding site implicated in allosteric inhibition. |

Biological Effects

The biological effects of this compound have been demonstrated in several case studies involving different cancer cell lines:

- Centrosome Declustering : In BT-549 breast cancer cells, treatment with this compound led to significant centrosome declustering, reversing monopolar spindle formation induced by other kinesin inhibitors .

- Mitotic Delay : this compound has been shown to cause mitotic delays in centrosome-amplified tumor cells, highlighting its potential as a therapeutic agent for cancers with similar characteristics .

Case Studies

Several studies have documented the effects and potential applications of this compound:

- Breast Cancer Cells : A study demonstrated that this compound effectively reversed monopolar spindle formation in BT-549 cells, confirming its role in targeting centrosome amplification .

- KIFC1 Overexpression Models : In models overexpressing KIFC1, this compound was able to neutralize the toxic effects associated with excessive HSET (another kinesin), reducing cellular stress and promoting survival under certain conditions .

Propriétés

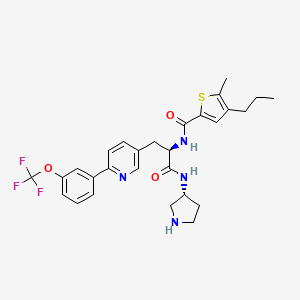

IUPAC Name |

5-methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N4O3S/c1-3-5-19-14-25(39-17(19)2)27(37)35-24(26(36)34-21-10-11-32-16-21)12-18-8-9-23(33-15-18)20-6-4-7-22(13-20)38-28(29,30)31/h4,6-9,13-15,21,24,32H,3,5,10-12,16H2,1-2H3,(H,34,36)(H,35,37)/t21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTLKNOARSHUJB-ZJSXRUAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=C1)C(=O)NC(CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)NC4CCNC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(SC(=C1)C(=O)N[C@H](CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)N[C@@H]4CCNC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.